Cas no 77869-21-7 ((2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one)

(2E)-1-(4-Fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a fluorinated chalcone derivative characterized by its α,β-unsaturated ketone structure. This compound exhibits notable reactivity due to the presence of the conjugated enone system, making it a valuable intermediate in organic synthesis, particularly for heterocyclic and pharmaceutical applications. The 4-fluorophenyl moiety enhances its electron-withdrawing properties, while the 5-methylfuran group contributes to its potential as a building block for bioactive molecules. Its well-defined structure allows for precise modifications in medicinal chemistry research. The compound is typically obtained via Claisen-Schmidt condensation, ensuring high purity and reproducibility for laboratory use. Its stability under standard conditions facilitates handling and storage.
(2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one structure
77869-21-7 structure
Product name:(2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
CAS No:77869-21-7
MF:C14H11FO2
MW:230.234347581863
MDL:MFCD05670088
CID:4658931
PubChem ID:6268508

(2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
    • MDL: MFCD05670088
    • Inchi: 1S/C14H11FO2/c1-10-2-7-13(17-10)8-9-14(16)11-3-5-12(15)6-4-11/h2-9H,1H3/b9-8+
    • InChI Key: WCFPLTFZUCXEDH-CMDGGOBGSA-N
    • SMILES: FC1C=CC(=CC=1)C(/C=C/C1=CC=C(C)O1)=O

Computed Properties

  • Exact Mass: 230.07430775g/mol
  • Monoisotopic Mass: 230.07430775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 30.2Ų

(2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
MS-2663-10MG
(E)-1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-2-propen-1-one
77869-21-7 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
MS-2663-5MG
(E)-1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-2-propen-1-one
77869-21-7 >90%
5mg
£46.00 2025-02-09
abcr
AB301632-5 g
(E)-1-(4-Fluorophenyl)-3-(5-methyl-2-furyl)-2-propen-1-one
77869-21-7
5 g
€658.70 2023-07-20
AN HUI ZE SHENG Technology Co., Ltd.
A055990-1g
(2E)-1-(4-Fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
77869-21-7 97%
1g
¥4193.00 2023-09-15
Key Organics Ltd
MS-2663-20MG
(E)-1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-2-propen-1-one
77869-21-7 >90%
20mg
£76.00 2023-04-20
Key Organics Ltd
MS-2663-1MG
(E)-1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-2-propen-1-one
77869-21-7 >90%
1mg
£37.00 2025-02-09
abcr
AB301632-5g
(E)-1-(4-Fluorophenyl)-3-(5-methyl-2-furyl)-2-propen-1-one; .
77869-21-7
5g
€658.70 2025-02-15
abcr
AB301632-10g
(E)-1-(4-Fluorophenyl)-3-(5-methyl-2-furyl)-2-propen-1-one; .
77869-21-7
10g
€786.50 2025-02-15
A2B Chem LLC
AI77509-1mg
(2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
77869-21-7 >90%
1mg
$201.00 2024-04-19
abcr
AB301632-10 g
(E)-1-(4-Fluorophenyl)-3-(5-methyl-2-furyl)-2-propen-1-one
77869-21-7
10 g
€786.50 2023-07-20

(2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one Related Literature

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Amadis Chemical Company Limited
(CAS:77869-21-7)(2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
A1176694
Purity:99%
Quantity:1g
Price ($):550.0